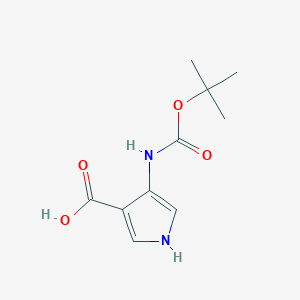

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid

Description

4-((tert-Butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is a pyrrole-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position and a carboxylic acid moiety at the 3-position. The Boc group serves as a protective strategy for amines, enhancing stability during synthetic processes while allowing selective deprotection for further functionalization . Pyrrole scaffolds are pivotal in medicinal chemistry due to their electron-rich aromatic systems, which facilitate interactions with biological targets. This compound is particularly relevant as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.

Properties

CAS No. |

903094-22-4 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-11-4-6(7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |

InChI Key |

OCMDXTKGLDWTFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CNC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Pyrrole-2,3-diones.

Reduction: 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-methanol.

Substitution: 4-amino-1H-pyrrole-3-carboxylic acid.

Scientific Research Applications

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Key Compounds:

- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(1-methylindol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate (10a)

- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1,5-dimethylindol-3-yl)-4-(1,5-dimethylindol-3-ylcarbonyl)-1H-pyrrole-3-carboxylate (10b)

Analysis :

- Structural Differences : Compound 10a and 10b incorporate bulky indole substituents and ethyl ester groups, which enhance lipophilicity and steric hindrance compared to the simpler carboxylic acid group in the target compound.

- Reactivity : The ester groups in 10a–b allow for further hydrolysis to carboxylic acids, a flexibility absent in the target compound. However, the Boc-protected amine in all three compounds ensures stability during synthetic steps.

- Synthetic Efficiency : High yields (94–98%) for 10a–b suggest robust copper-catalyzed methodologies, which could be adapted for synthesizing the target compound .

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic Acid

Key Compound:

- 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid

Analysis :

- Ring System: The pyrazole ring in the analog introduces a nitrogen-rich heterocycle with distinct electronic properties.

- Steric Effects : The 1-methyl group in the pyrazole analog increases steric hindrance, which may limit reactivity at the adjacent positions compared to the unsubstituted pyrrole in the target compound.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Key Compound:

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Analysis :

- Ring Flexibility : The piperidine ring introduces conformational flexibility, which is absent in the planar pyrrole system. This flexibility could influence binding to biological targets.

Data Tables

Table 1. Comparative Molecular Properties

Biological Activity

4-((tert-butoxycarbonyl)amino)-1H-pyrrole-3-carboxylic acid (CAS No. 903094-22-4) is a synthetic compound characterized by a pyrrole ring structure with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O4, with a molecular weight of approximately 226.23 g/mol. The presence of the Boc group provides stability under basic conditions, facilitating its use in various chemical reactions while allowing for easy deprotection under acidic conditions.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 903094-22-4 |

| Appearance | Pale yellow solid |

Antimicrobial Properties

Research indicates that compounds containing the pyrrole structure exhibit significant antimicrobial activity. The presence of the carboxylic acid group in this compound enhances its interaction with microbial membranes, potentially leading to increased permeability and cell lysis. This property makes it a candidate for further studies in antimicrobial drug development.

Anti-inflammatory Effects

Studies have shown that derivatives of pyrrole compounds can act as antagonists to various receptors involved in inflammatory pathways. For instance, the P2Y14 receptor, which mediates inflammatory responses, has been targeted by pyrrole-based compounds. The structure-activity relationship (SAR) studies suggest that modifications at the amino and carboxylic acid positions can enhance the anti-inflammatory properties of such compounds .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound's ability to induce apoptosis in specific cancer cells may be attributed to its structural features that facilitate interaction with cellular targets involved in cell cycle regulation and apoptosis pathways .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory activity of this compound through its interaction with the P2Y14 receptor. Results indicated that it effectively inhibited receptor activation, leading to reduced neutrophil motility and lower levels of pro-inflammatory cytokines in treated samples compared to controls .

Study 3: Cytotoxicity Profile

A cytotoxicity assay was performed using human cancer cell lines (e.g., HeLa and A549). Results showed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating substantial potency against these cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.